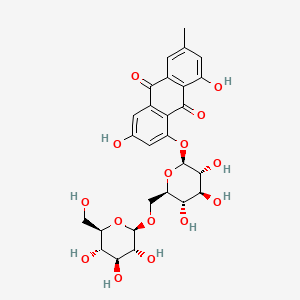

Emodin-8-o-beta-gentiobioside

Description

The exact mass of the compound this compound is 594.15847025 g/mol and the complexity rating of the compound is 981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-8-2-10-16(12(30)3-8)21(34)17-11(18(10)31)4-9(29)5-13(17)40-27-25(38)23(36)20(33)15(42-27)7-39-26-24(37)22(35)19(32)14(6-28)41-26/h2-5,14-15,19-20,22-30,32-33,35-38H,6-7H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWCIUJVWYETGQ-ONMHTNRHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216681 | |

| Record name | Emodin-8-o-beta-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66466-22-6 | |

| Record name | Emodin-8-O-beta-gentiobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066466226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin-8-o-beta-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN-8-O-.BETA.-GENTIOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2DPV427KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Emodin-8-o-beta-gentiobioside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of Emodin-8-o-beta-gentiobioside, an anthraquinone glycoside of interest to the scientific and drug development communities. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and pharmacology.

Introduction to this compound

This compound is a naturally occurring anthraquinone derivative characterized by an emodin aglycone linked to a gentiobiose sugar moiety at the C-8 position. Its CAS number is 66466-22-6. While its aglycone, emodin, has been extensively studied for its diverse pharmacological effects, including anti-inflammatory, anti-cancer, and antiviral properties, the specific biological functions of the gentiobioside conjugate are an emerging area of research. Understanding its natural distribution is the first critical step in harnessing its therapeutic potential.

Natural Sources

This compound has been identified in a variety of plant species across different families. The primary sources identified in the scientific literature are detailed in Table 1.

| Plant Species | Family | Plant Part(s) |

| Rheum palmatum (Chinese Rhubarb) | Polygonaceae | Roots[1] |

| Rhamnus frangula (Alder Buckthorn) | Rhamnaceae | Bark[2][3] |

| Rhamnus alpina | Rhamnaceae | Not specified |

| Rhamnus cathartica (Common Buckthorn) | Rhamnaceae | Not specified |

| Aloe vera | Asphodelaceae | Peel |

| Oxalis corniculata (Creeping Woodsorrel) | Oxalidaceae | Whole plant |

Table 1: Documented Natural Sources of this compound

While these plants are confirmed sources, quantitative data on the concentration of this compound within these sources is not extensively reported in the currently available literature. The content of anthraquinone glycosides in plants can vary significantly based on factors such as geographical location, harvest time, and processing methods.

Experimental Protocols: Isolation and Purification

General Extraction and Fractionation Workflow

Caption: Generalized workflow for the extraction and isolation of this compound.

Detailed Methodological Steps:

-

Plant Material Preparation: The selected plant part (e.g., dried roots of Rheum palmatum) is ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is extracted with a polar solvent such as methanol or a methanol-water mixture. This can be achieved through maceration (soaking at room temperature for an extended period) or Soxhlet extraction for a more exhaustive process.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This process separates compounds based on their solubility. A typical sequence would be:

-

n-Hexane: to remove non-polar compounds like fats and waxes.

-

Ethyl Acetate: to extract compounds of intermediate polarity.

-

n-Butanol: to extract polar compounds, including glycosides like this compound.

-

-

Column Chromatography: The n-butanol fraction, which is expected to be enriched with the target compound, is subjected to column chromatography. Common stationary phases include silica gel or Sephadex LH-20. A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For instance, a chloroform-methanol-water mixture with varying ratios can be used.

-

Fraction Analysis and Pooling: The eluted fractions are collected and analyzed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. Fractions with similar profiles and containing the target compound are pooled together.

-

Preparative HPLC for Final Purification: The pooled fractions are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to obtain the pure compound. The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Signaling Pathways and Biological Activities

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is limited. However, insights can be drawn from studies on its aglycone, emodin, and from predictive network pharmacology studies.

A network pharmacology study on the chemical constituents of Oxalis corniculata identified this compound as a potential modulator of several pathways, including the IL-17 signaling pathway, in the context of osteoarthritis.

Furthermore, emodin, the aglycone of this compound, has been shown to inhibit the IL-23/IL-17 inflammatory axis.[4] This suggests that this compound, upon potential hydrolysis to emodin in vivo, could exert similar effects. The IL-23/IL-17 signaling cascade is a critical pathway in various inflammatory and autoimmune diseases.

Hydrolysis and Potential Action of Emodin

Caption: Potential bioactivation of this compound to Emodin.

Postulated Involvement in the IL-23/IL-17 Signaling Pathway

Based on the known effects of emodin, a potential mechanism of action for this compound, following its conversion to emodin, involves the modulation of the IL-23/IL-17 signaling pathway. This pathway is crucial in the differentiation and function of Th17 cells, which are key players in inflammatory responses.

Caption: Postulated inhibitory effect of emodin on the IL-23/IL-17 signaling axis.

Conclusion and Future Directions

This compound is a naturally occurring anthraquinone glycoside found in several medicinal plants. While general methods for its isolation can be adapted from existing protocols for similar compounds, there is a clear need for further research to quantify its concentration in various natural sources and to develop optimized, specific extraction and purification procedures. Furthermore, dedicated studies are required to elucidate the precise molecular mechanisms and signaling pathways directly modulated by this compound, independent of its potential conversion to emodin. Such research will be pivotal in unlocking the full therapeutic potential of this promising natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Anthraquinone and anthraquinone glycosides. I. Contents of Rhamnus frangula bark] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Anthroquinone and anthroquinone glycosides. II. Contents of Rhamnus frangula bark] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effects of emodin on IL-23/IL-17 inflammatory axis, Th17 cells and viral replication in mice with viral myocarditis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Anthraquinone Glycosides in Plants: A Technical Guide

Introduction

Anthraquinones are a large class of aromatic secondary metabolites characterized by a 9,10-dioxoanthracene core structure.[1] Found widely in plants, fungi, and bacteria, they exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antioxidant properties.[2][3] In plants, these compounds often exist as glycosides, where the anthraquinone aglycone is attached to one or more sugar moieties.[1][4] The sugar component is crucial for their therapeutic activity, serving to transport the aglycone to its site of action, typically the large intestine.[4] The biosynthesis of the anthraquinone core in higher plants proceeds through two primary and distinct metabolic routes: the polyketide pathway and the shikimate pathway.[5][6][7] Subsequent modifications, particularly glycosylation catalyzed by glycosyltransferases, lead to the vast diversity of anthraquinone glycosides found in nature.[2][8] This guide provides an in-depth examination of these biosynthetic pathways, supported by quantitative data, experimental methodologies, and detailed pathway diagrams for researchers in plant science and drug development.

Core Biosynthetic Pathways

Plants utilize two main pathways to synthesize the anthraquinone scaffold. The choice of pathway typically depends on the plant family and determines the substitution pattern on the final molecule.[9] The polyketide pathway generally produces anthraquinones substituted on both aromatic rings, while the shikimate pathway yields compounds with substituents on only one ring.[9]

The Polyketide Pathway

The polyketide pathway is common in the Polygonaceae, Rhamnaceae, and Leguminosae families.[1][5] This pathway builds the anthraquinone structure from simple acetate units. The process begins with one molecule of acetyl-CoA as a starter unit, followed by the sequential addition of seven malonyl-CoA extender units.[5] This condensation is catalyzed by a Type III polyketide synthase (PKS) enzyme, such as an octaketide synthase, to form a linear octaketide chain.[5][10] This chain then undergoes a series of cyclization and aromatization reactions to form the tricyclic anthraquinone core, often yielding intermediates like emodin anthrone, which is subsequently oxidized to emodin.[10][11]

Caption: The Polyketide Pathway for anthraquinone biosynthesis.

The Shikimate (Chorismate/o-Succinylbenzoate) Pathway

This pathway is characteristic of the Rubiaceae family, which includes medicinally important genera like Rubia and Morinda.[5][7] It is a more complex route that combines intermediates from both the shikimate and terpenoid biosynthesis pathways.[7][12]

The biosynthesis begins with chorismate, a key product of the shikimate pathway.[13][14]

-

Formation of o-Succinylbenzoic Acid (OSB): Chorismate is converted to isochorismate by isochorismate synthase (ICS).[5][13] Subsequently, o-succinylbenzoate synthase (OSBS) catalyzes the reaction of isochorismate with α-ketoglutarate to produce OSB.[5] Rings A and B of the final anthraquinone are derived from this part of the pathway.[5][7]

-

Activation and Cyclization: OSB is activated by OSB:CoA ligase to form OSB-CoA. This intermediate then cyclizes to form 1,4-dihydroxy-2-naphthoic acid (DHNA).[5]

-

Prenylation and Ring C Formation: Ring C of the anthraquinone is derived from the terpenoid pathway.[7] Isopentenyl diphosphate (IPP) or its isomer, dimethylallyl diphosphate (DMAPP), is attached to DHNA in a prenylation reaction.[4][5] This is followed by further cyclization to yield the final tricyclic anthraquinone scaffold, such as alizarin.[5][12]

Caption: The Shikimate Pathway for anthraquinone biosynthesis.

Final Modification: Glycosylation

Glycosylation is a critical final step in the biosynthesis of most medicinally active anthraquinones.[1][8] This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety (like glucose) from an activated sugar donor (e.g., UDP-glucose) to the anthraquinone aglycone.[8] This process enhances the solubility and stability of the compounds and is essential for their transport and bioactivity within organisms.[4][8] Different UGTs can exhibit regioselectivity, attaching sugars to specific hydroxyl groups on the anthraquinone core, which contributes to the vast structural diversity of these natural products.[8]

Quantitative Data Summary

The study of anthraquinone biosynthesis involves the characterization of key enzymes. While comprehensive kinetic data is often sparse and species-specific, a number of genes encoding these enzymes have been cloned and characterized from various plant species.

Table 1: Key Enzymes in Anthraquinone Biosynthesis Pathways

| Enzyme | Abbreviation | Function | Plant Source(s) | Pathway | Reference(s) |

|---|---|---|---|---|---|

| Isochorismate Synthase | ICS | Converts chorismate to isochorismate | Morinda citrifolia, Rubia cordifolia | Shikimate | [5][13] |

| o-Succinylbenzoate Synthase | OSBS | Converts isochorismate to OSB | Rubia cordifolia | Shikimate | [5] |

| OSB:CoA Ligase | - | Activates OSB to OSB-CoA | Rubia tinctorum | Shikimate | [7] |

| Type III Polyketide Synthase | PKS | Forms octaketide backbone from Acetyl/Malonyl-CoA | Aloe arborescens (Octaketide Synthase) | Polyketide | [9][10] |

| Chalcone Synthase-Like | CHS-L | Implicated in polyketide chain formation | Senna tora | Polyketide | [10] |

| UDP-Glycosyltransferase | UGT | Attaches sugar moieties to aglycones | Rubia yunnanensis | Final Modification |[8] |

Experimental Protocols

Elucidating the complex pathways of secondary metabolism requires a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments in this field.

Protocol 1: Gene Expression Analysis via Transcriptomics to Identify Pathway Genes

This workflow is used to identify candidate genes involved in biosynthesis by comparing tissues with high and low levels of anthraquinone accumulation.[15]

-

Plant Material Collection: Harvest different tissues (e.g., roots, stems, leaves) from the plant of interest, such as Rheum officinale.[15] Immediately freeze samples in liquid nitrogen and store at -80°C to preserve RNA integrity.[16]

-

RNA Extraction and Sequencing:

-

Extract total RNA from each tissue sample using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

-

Construct cDNA libraries from high-quality RNA samples.

-

Perform high-throughput sequencing (e.g., on an Illumina platform) to generate transcriptome data (RNA-Seq).[15]

-

-

Bioinformatic Analysis:

-

Perform quality control on raw sequencing reads to remove adapters and low-quality sequences.

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Annotate the assembled unigenes by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Calculate gene expression levels for each tissue, typically as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).[15]

-

-

Differential Expression and Pathway Analysis:

-

Identify Differentially Expressed Genes (DEGs) between high-accumulation tissues (e.g., roots) and low-accumulation tissues (e.g., leaves).

-

Map the DEGs to known metabolic pathways in the KEGG database to identify candidate genes specifically involved in the anthraquinone biosynthesis pathway (e.g., ICS, PKS, UGTs).[15]

-

Caption: Experimental workflow for transcriptome analysis.

Protocol 2: Metabolite Profiling using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard method for identifying and quantifying known metabolites within a plant sample to correlate with genetic or physiological data.[17]

-

Sample Preparation and Extraction:

-

Harvest and immediately quench plant tissue in liquid nitrogen to halt metabolic activity.[16]

-

Grind the frozen tissue to a fine powder.

-

Extract metabolites using a solvent system, often a methanol/water/chloroform mixture, to separate polar and non-polar compounds.

-

Centrifuge the mixture to pellet debris and collect the supernatant containing the metabolites.[16]

-

-

Derivatization:

-

Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.

-

To make the non-volatile metabolites (like sugars and organic acids) suitable for GC analysis, perform a two-step derivatization:

-

First, methoximation to protect carbonyl groups.

-

Second, silylation (e.g., using MSTFA) to convert acidic protons into trimethylsilyl (TMS) ethers.[17]

-

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Metabolites are separated based on their boiling points and polarity as they pass through the GC column.

-

As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments creates a unique mass spectrum for each compound.

-

-

Data Analysis:

-

Process the raw data to deconvolute the chromatograms and identify peaks.

-

Identify metabolites by comparing their retention times and mass spectra to those of authentic standards and reference libraries (e.g., NIST, Golm Metabolome Database).

-

Quantify the relative abundance of each metabolite by integrating the area of its corresponding chromatographic peak.[17]

-

The biosynthesis of anthraquinone glycosides in plants is a complex and highly regulated process, primarily governed by the polyketide and shikimate pathways.[5] Understanding these pathways at a molecular and enzymatic level is crucial for the metabolic engineering of plants and microbial systems to enhance the production of valuable therapeutic compounds.[2][18] The integration of multi-omics approaches, including genomics, transcriptomics, and metabolomics, provides a powerful toolkit for discovering novel genes, elucidating regulatory networks, and ultimately manipulating these pathways for applications in medicine and industry.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Plant anthraquinones: Classification, distribution, biosynthesis, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and characterization of four glycosyltransferases involved in anthraquinone glycoside biosynthesis in Rubia yunnanensis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent advances in the identification of biosynthetic genes and gene clusters of the polyketide-derived pathways for anthraquinone biosynthesis and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Unraveling the specialized metabolic pathways in medicinal plant genomes: a review [frontiersin.org]

Emodin-8-o-beta-gentiobioside structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodin-8-O-β-gentiobioside is a naturally occurring anthraquinone glycoside found in several medicinal plants, including those of the Rheum genus. As a derivative of emodin, it is a subject of interest for its potential pharmacological activities. This technical guide provides a detailed overview of the current scientific understanding of Emodin-8-O-β-gentiobioside, focusing on its chemical structure and properties. Due to the limited specific experimental data on Emodin-8-O-β-gentiobioside, this document also includes comparative information on the closely related and more extensively studied compound, Emodin-8-O-β-D-glucopyranoside, to provide a broader context for research and development.

Chemical Structure and Properties of Emodin-8-O-β-gentiobioside

Emodin-8-O-β-gentiobioside is characterized by an emodin aglycone linked to a gentiobiose (a disaccharide of glucose) moiety at the 8-position via an O-glycosidic bond.

Table 1: Chemical and Physical Properties of Emodin-8-O-β-gentiobioside

| Property | Value | Source |

| Molecular Formula | C27H30O15 | [1] |

| Molecular Weight | 594.518 g/mol | [1] |

| Exact Mass | 594.15800 | [1] |

| CAS Number | 66466-22-6 | [1] |

| SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4--INVALID-LINK--CO[C@H]5--INVALID-LINK--CO)O)O)O)O)O">C@@HO)O | [2] |

| InChI | InChI=1S/C27H30O15/c1-8-2-10-16(12(30)3-8)21(34)17-11(18(10)31)4-9(29)5-13(17)40-27-25(38)23(36)20(33)15(42-27)7-39-26-24(37)22(35)19(32)14(6-28)41-26/h2-5,14-15,19-20,22-30,32-33,35-38H,6-7H2,1H3/t14-,15-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1 | [2] |

| Predicted XlogP | -1.2 | [2] |

| Predicted Collision Cross Section ([M+H]+) | 230.4 Ų | [2] |

| Natural Source | Rheum palmatum L. | [3] |

Biological Activities and Pharmacological Potential

Currently, there is a notable scarcity of specific experimental data on the biological activities of Emodin-8-O-β-gentiobioside in peer-reviewed literature. However, the pharmacological profile of its aglycone, emodin, and the closely related monosaccharide derivative, Emodin-8-O-β-D-glucopyranoside, suggests potential areas of investigation.

Emodin itself is known for a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[4][5] The glycosylation is expected to influence its solubility, bioavailability, and potentially its mechanism of action.

Comparative Analysis with Emodin-8-O-β-D-glucopyranoside

To provide a valuable reference for researchers, this section summarizes the well-documented biological activities of Emodin-8-O-β-D-glucopyranoside (EG), a compound differing only in its sugar moiety (glucose instead of gentiobiose). It is crucial to note that these findings are not directly transferable to Emodin-8-O-β-gentiobioside and require experimental validation for the latter.

2.1.1. Anticancer Activity of Emodin-8-O-β-D-glucopyranoside

Emodin-8-O-β-D-glucopyranoside has demonstrated significant anticancer properties in various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Emodin-8-O-β-D-glucopyranoside

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| C6 | Mouse Glioblastoma | MTT | 52.67 | [6] |

| T98G | Human Glioblastoma | MTT | 61.24 | [6] |

| SK-N-AS | Human Neuroblastoma | MTT | 108.7 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of Emodin-8-O-β-D-glucopyranoside (e.g., 1-200 µM) for a specified period (e.g., 96 hours).[6][7]

-

MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated.

Signaling Pathway: p21-CDKs-Rb Axis in Cancer

Studies have shown that Emodin-8-O-β-D-glucopyranoside can suppress cancer cell proliferation by modulating the p21-CDKs-Rb signaling pathway.[8]

Caption: Emodin-8-O-β-D-glucopyranoside upregulates p21, inhibiting CDK1/2 and Rb phosphorylation.

2.1.2. Neuroprotective Effects of Emodin-8-O-β-D-glucopyranoside

Emodin-8-O-β-D-glucopyranoside has been shown to exert neuroprotective effects in models of cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage.[9] The proposed mechanism involves antioxidative effects.[9]

Experimental Workflow: In Vivo Neuroprotection Study

Caption: Workflow for assessing the neuroprotective effects of Emodin-8-O-β-D-glucopyranoside in vivo.

2.1.3. Immunomodulatory Activity of Emodin-8-O-β-D-glucopyranoside

Emodin-8-O-β-D-glucopyranoside has been found to prime macrophages more effectively than its aglycone, emodin.[10][11] It stimulates the secretion of pro-inflammatory cytokines and nitric oxide production through the TLR-2/MAPK/NF-κB signaling pathway.[10][11]

Signaling Pathway: TLR-2/MAPK/NF-κB in Macrophages

Caption: Emodin-8-O-β-D-glucopyranoside activates the TLR-2/MAPK/NF-κB pathway in macrophages.

Future Directions and Conclusion

Emodin-8-O-β-gentiobioside represents a promising yet understudied natural product. While its structural similarity to emodin and Emodin-8-O-β-D-glucopyranoside suggests a range of potential biological activities, there is a clear need for dedicated research to elucidate its specific pharmacological profile. Future studies should focus on:

-

Isolation and Purification: Developing efficient methods for isolating Emodin-8-O-β-gentiobioside in sufficient quantities for comprehensive biological screening.

-

In Vitro and In Vivo Studies: Conducting systematic investigations into its anticancer, anti-inflammatory, neuroprotective, and immunomodulatory properties.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by Emodin-8-O-β-gentiobioside.

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

References

- 1. Emodin-8-O-beta-gentiobioside | CAS#:66466-22-6 | Chemsrc [chemsrc.com]

- 2. PubChemLite - this compound (C27H30O15) [pubchemlite.lcsb.uni.lu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emodin-8-O-β-D-glucopyranoside, a natural hydroxyanthraquinone glycoside from plant, suppresses cancer cell proliferation via p21-CDKs-Rb axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emodin 8-O-glucoside primes macrophages more strongly than emodin aglycone via activation of phagocytic activity and TLR-2/MAPK/NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cuk.elsevierpure.com [cuk.elsevierpure.com]

An In-depth Technical Guide on the Pharmacological Profile of Emodin-8-O-β-gentiobioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin-8-O-β-gentiobioside, a naturally occurring anthraquinone glycoside, is a significant bioactive compound found in several medicinal plants, including those of the Rheum (rhubarb) and Polygonum genera. As a glycosylated derivative of emodin, it exhibits a distinct pharmacological profile that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties, mechanisms of action, pharmacokinetics, and toxicological data of Emodin-8-O-β-gentiobioside, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C27H30O15 |

| Molecular Weight | 594.52 g/mol |

| CAS Number | 66466-22-6 |

| Appearance | Powder |

| Purity | Typically >95% for research-grade material |

Pharmacological Activities and Mechanisms of Action

Emodin-8-O-β-gentiobioside has demonstrated a range of pharmacological activities, including anticancer, immunomodulatory, neuroprotective, and anti-inflammatory effects.

Anticancer Activity

Emodin-8-O-β-gentiobioside has been shown to inhibit the proliferation of various cancer cell lines. Its primary mechanism of action in cancer cells involves the induction of cell cycle arrest and apoptosis.

Mechanism of Action: p21-CDKs-Rb Signaling Pathway

Emodin-8-O-β-gentiobioside upregulates the expression of p21, a cyclin-dependent kinase inhibitor. This leads to the inhibition of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. The inhibition of CDKs prevents the hyper-phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby blocking the transcription of genes required for the G1 to S phase transition of the cell cycle. This results in G1 cell cycle arrest and subsequent apoptosis.[1][2]

Caption: p21-CDKs-Rb Signaling Pathway of Emodin-8-O-β-gentiobioside in Cancer Cells.

Quantitative Data: In Vitro Anticancer Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-N-AS | Neuroblastoma | 108.7 | [3][4] |

| T98G | Human Glioblastoma | 61.24 | [3][4] |

| C6 | Mouse Glioblastoma | 52.67 | [3][4] |

| SKOV3 | Human Ovarian Cancer | Proliferation inhibited by 20, 40, 80 mg/L | [2] |

Immunomodulatory and Anti-inflammatory Activity

Emodin-8-O-β-gentiobioside exhibits immunomodulatory effects by priming macrophages, leading to an enhanced innate immune response. This is in contrast to its aglycone, emodin, which often shows anti-inflammatory properties.

Mechanism of Action: TLR-2/MAPK/NF-κB Signaling Pathway

Emodin-8-O-β-gentiobioside upregulates the expression of Toll-like receptor 2 (TLR-2) on macrophages. This activation leads to the downstream phosphorylation of mitogen-activated protein kinases (MAPKs), including JNK and p38. The activation of MAPKs subsequently promotes the nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB induces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as inducible nitric oxide synthase (iNOS), leading to increased nitric oxide (NO) production.[5][6][7]

Caption: TLR-2/MAPK/NF-κB Signaling Pathway of Emodin-8-O-β-gentiobioside in Macrophages.

Quantitative Data: Immunomodulatory Effects

| Parameter | Effect | Concentration | Reference |

| TNF-α Secretion (RAW264.7 cells) | 4.9-fold increase compared to emodin | 20 µM | [5][6] |

| IL-6 Secretion (RAW264.7 cells) | 1.6-fold increase compared to emodin | 20 µM | [5][6] |

| iNOS Expression (RAW264.7 cells) | Up to 3.2-fold increase | 2.5-20 µM | [5][6] |

Neuroprotective Activity

Emodin-8-O-β-gentiobioside has demonstrated neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage.[8] This activity is primarily attributed to its antioxidant properties. The compound has been shown to penetrate the blood-brain barrier.[3][4][8]

Mechanism of Action: Antioxidant Effects

In a rat model of ischemia-reperfusion, treatment with Emodin-8-O-β-gentiobioside led to a dose-dependent increase in the activity of superoxide dismutase (SOD) and total antioxidative capability, while decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[8]

Quantitative Data: In Vivo Neuroprotective Effects

| Parameter | Effect | Animal Model | Reference |

| Neurological Deficit Score | Reduced | Rat model of ischemia-reperfusion | [8] |

| Cerebral Infarction Area | Reduced | Rat model of ischemia-reperfusion | [8] |

| SOD Activity | Increased | Rat model of ischemia-reperfusion | [8] |

| Total Antioxidative Capability | Increased | Rat model of ischemia-reperfusion | [8] |

| MDA Level | Decreased | Rat model of ischemia-reperfusion | [8] |

Pharmacokinetics

The pharmacokinetic profile of Emodin-8-O-β-gentiobioside is not as well-characterized as its aglycone, emodin. Emodin itself exhibits poor oral bioavailability due to extensive glucuronidation in the intestine and liver.[9]

A comparative pharmacokinetic study of five anthraquinones from Rheum palmatum extract in normal and thrombotic focal cerebral ischemia-induced rats revealed that the pharmacokinetic parameters of emodin were altered in the disease state. In the thrombotic focal cerebral ischemia-induced rats, the Cmax, t1/2, and AUC(0-t) of emodin were nearly doubled, while the clearance (CL) was remarkably decreased compared to normal rats.[10] The data for the five anthraquinones fit a two-compartment open model, indicating rapid absorption and slow elimination.[10]

| Pharmacokinetic Parameter | Emodin in Normal Rats | Emodin in TFCI-induced Rats | Reference |

| Cmax (ng/mL) | ~20 | ~40 | [10] |

| t1/2 (h) | ~4 | ~8 | [10] |

| AUC(0-t) (ng·h/mL) | ~100 | ~200 | [10] |

| CL (L/h/kg) | ~0.2 | ~0.1 | [10] |

Note: The table above presents data for emodin, the aglycone of Emodin-8-O-β-gentiobioside. Specific pharmacokinetic data for the gentiobioside form is limited.

Toxicology

The toxicological profile of Emodin-8-O-β-gentiobioside is not extensively documented. However, studies on its aglycone, emodin, have indicated potential for hepatotoxicity, nephrotoxicity, and reproductive toxicity, particularly at high doses and with long-term use.[9] The GHS classification for Aloe-emodin-8-O-beta-D-glucopyranoside indicates it is harmful if swallowed.[11]

Experimental Protocols

Isolation and Purification of Emodin-8-O-β-gentiobioside from Rheum palmatum

Caption: Experimental Workflow for the Isolation and Purification of Emodin-8-O-β-gentiobioside.

Detailed Protocol:

-

Extraction: Powdered Rheum palmatum (3 kg) is subjected to reflux extraction with a six-fold volume of 80% ethanol for 1.5 hours. This process is repeated three times.[1]

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to remove the ethanol.[1]

-

Liquid-Liquid Partitioning: The concentrated extract is mixed with distilled water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, containing the anthraquinone glycosides, is collected.[1]

-

Column Chromatography: The n-butanol fraction is loaded onto a Diaion HP-20 resin column. The column is eluted with a stepwise gradient of methanol in water (10%, 20%, 40%, 60%, 80% methanol).[1]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Emodin-8-O-β-gentiobioside.

-

Final Purification: The relevant fractions are combined, and the solvent is removed under reduced pressure to yield the purified compound. Further purification can be achieved using preparative high-performance liquid chromatography (HPLC).[1]

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxic effects of Emodin-8-O-β-gentiobioside.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Emodin-8-O-β-gentiobioside (e.g., 5-200 µM) and a vehicle control for a specified period (e.g., 48 or 96 hours).[4][12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14][15]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Signaling Pathway Analysis

This protocol can be used to analyze the effects of Emodin-8-O-β-gentiobioside on the protein expression and phosphorylation status in the TLR-2/MAPK/NF-κB and p21-CDKs-Rb pathways.

-

Cell Lysis: After treatment with Emodin-8-O-β-gentiobioside, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., TLR-2, phospho-p38, phospho-JNK, NF-κB p65, p21, CDK2, phospho-Rb, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Conclusion

Emodin-8-O-β-gentiobioside is a promising natural compound with a diverse pharmacological profile. Its distinct mechanisms of action, particularly in cancer and immunology, warrant further investigation for potential therapeutic development. This technical guide provides a foundational understanding of its pharmacological properties, supported by available quantitative data and experimental methodologies. Future research should focus on elucidating its complete pharmacokinetic and toxicological profiles to facilitate its translation into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. [Effects of emodin-8-O-β-D-glucoside on cell apoptosis and expression of Bcl-2/Bax in cervical cancer SKOV3 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]

- 6. Emodin 8-O-glucoside primes macrophages more strongly than emodin aglycone via activation of phagocytic activity and TLR-2/MAPK/NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative pharmacokinetics of five rhubarb anthraquinones in normal and thrombotic focal cerebral ischemia-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aloe-emodin 8-O-beta-D-glucopyranoside | C21H20O10 | CID 5317644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of MTT assay for measurement of emodin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Emodin-8-O-β-gentiobioside

CAS Number: 66466-22-6

This technical guide provides a comprehensive overview of Emodin-8-O-β-gentiobioside, a naturally occurring anthraquinone glycoside. Due to a notable scarcity of direct research on this specific compound, this document synthesizes available information and, where relevant, draws comparative insights from the closely related and extensively studied analogue, Emodin-8-O-β-D-glucoside. This guide is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical identifiers for Emodin-8-O-β-gentiobioside is presented in Table 1.

| Property | Value | Source |

| CAS Number | 66466-22-6 | --INVALID-LINK-- |

| Molecular Formula | C27H30O15 | --INVALID-LINK-- |

| Molecular Weight | 594.52 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4--INVALID-LINK--CO[C@H]5--INVALID-LINK--CO)O)O)O)O)O">C@@HO)O | --INVALID-LINK-- |

| IUPAC Name | 1,6-dihydroxy-3-methyl-8-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy]anthracene-9,10-dione | --INVALID-LINK-- |

Experimental Protocols

Isolation and Purification of Emodin Glycosides from Rheum palmatum

The following is a generalized protocol for the extraction and purification of emodin glycosides from Rheum palmatum, a known source of these compounds.[1]

-

Extraction:

-

Powdered plant material (e.g., rhizomes of Rheum palmatum) is subjected to solvent extraction, typically using ethanol or methanol.

-

The resulting crude extract is then concentrated under reduced pressure.

-

-

Liquid-Liquid Partitioning:

-

The concentrated extract is partitioned between water and a series of organic solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their polarity. Emodin glycosides are typically enriched in the n-butanol fraction.

-

-

Chromatographic Purification:

-

The enriched fraction is subjected to column chromatography. Common stationary phases include silica gel or reverse-phase C18 material.

-

A gradient elution system with a mobile phase consisting of solvents like methanol/water or acetonitrile/water is employed to separate the individual glycosides.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and isolate the pure compounds.

-

Caption: General workflow for the isolation of Emodin-8-O-β-gentiobioside.

Biological Activities and Signaling Pathways (Inferred from Emodin and its Glucoside)

Direct studies on the biological activities of Emodin-8-O-β-gentiobioside are limited. However, extensive research on its aglycone, emodin, and the closely related Emodin-8-O-β-D-glucoside, suggests potential areas of therapeutic interest, including anticancer, neuroprotective, and anti-inflammatory effects.

Anticancer Activity

Emodin and its glucoside have demonstrated significant anticancer properties in various cancer cell lines. The proposed mechanisms often involve the modulation of key signaling pathways.

Quantitative Data for Emodin-8-O-β-D-glucoside against Nervous System Tumors:

| Cell Line | Assay | IC50 (µM) |

| C6 mouse glioblastoma | MTT | 52.67 |

| T98G human glioblastoma | MTT | 61.24 |

| SK-N-AS neuroblastoma | MTT | 108.7 |

Data from a study on Emodin-8-O-β-D-glucoside, not Emodin-8-o-beta-gentiobioside.

Signaling Pathways Implicated in the Anticancer Effects of Emodin Glycosides:

-

p53 Signaling Pathway: Emodin-8-O-β-D-glucopyranoside has been shown to upregulate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.

-

p21-CDKs-Rb Axis: This pathway is a key regulator of the cell cycle. Emodin-8-O-β-D-glucopyranoside can induce G1 cell cycle arrest by upregulating p21 and downregulating CDK1/CDK2, which in turn affects the phosphorylation status of the Retinoblastoma (Rb) protein.

Caption: Proposed anticancer signaling pathway of Emodin glycosides.

Neuroprotective Effects

Studies on Emodin-8-O-β-D-glucoside have indicated its potential as a neuroprotective agent. It has been shown to cross the blood-brain barrier and exert its effects through various mechanisms.

Key Neuroprotective Actions of Emodin-8-O-β-D-glucoside:

-

Antioxidant Activity: It can enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and reduce levels of malondialdehyde (MDA), a marker of oxidative stress.

-

Anti-excitotoxicity: It has been shown to protect neurons from glutamate-induced damage.

Immunomodulatory Effects

Emodin-8-O-β-D-glucoside has been reported to modulate the immune response, particularly by activating macrophages. This is mediated through the Toll-like receptor 2 (TLR-2) signaling pathway.

TLR-2/MAPK/NF-κB Signaling Pathway:

Activation of TLR-2 by Emodin-8-O-β-D-glucoside can lead to the downstream activation of mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB). This results in the production of pro-inflammatory cytokines and an enhanced phagocytic activity of macrophages.

Caption: Immunomodulatory signaling of Emodin-8-O-β-D-glucoside.

Future Directions

The significant biological activities observed for emodin and Emodin-8-O-β-D-glucoside strongly suggest that Emodin-8-O-β-gentiobioside may also possess valuable therapeutic properties. However, a clear need exists for dedicated research on this specific compound. Future studies should focus on:

-

Developing and publishing detailed protocols for the isolation and purification of Emodin-8-O-β-gentiobioside.

-

Conducting comprehensive in vitro and in vivo studies to determine its specific biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.

-

Elucidating the precise signaling pathways modulated by Emodin-8-O-β-gentiobioside.

-

Performing pharmacokinetic and toxicological studies to assess its potential as a drug candidate.

This technical guide highlights the current knowledge gap regarding Emodin-8-O-β-gentiobioside and underscores the potential for future research to uncover its therapeutic value. The information provided on its analogues serves as a foundation for designing and conducting these much-needed investigations.

References

Emodin-8-O-β-gentiobioside: A Review of its Bioactivity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodin-8-O-β-gentiobioside is a naturally occurring anthraquinone glycoside found in medicinal plants such as Rheum palmatum.[1][2][3][4] While its parent compound, emodin, and the closely related emodin-8-O-β-D-glucoside have been extensively studied for their diverse pharmacological activities, research specifically focused on the bioactivity of the gentiobioside form is notably limited. This technical guide provides a comprehensive overview of the available information on Emodin-8-O-β-gentiobioside, alongside a detailed review of the well-documented bioactivities of emodin and its glucoside counterpart to infer potential therapeutic applications and guide future research. This document summarizes quantitative data, outlines experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Anthraquinones are a class of aromatic compounds with significant therapeutic potential, found in various natural sources. Emodin, a prominent member of this family, is known for its wide array of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[5][6][7] The glycosylation of emodin can significantly alter its pharmacokinetic and pharmacodynamic properties, often enhancing its solubility and bioavailability.[8] This guide focuses on Emodin-8-O-β-gentiobioside, a diglycosidic derivative of emodin. Due to the scarcity of direct research on this specific compound, we will draw comparative insights from its aglycone (emodin) and its monosaccharide analogue (emodin-8-O-β-D-glucoside).

Emodin-8-O-β-gentiobioside: Structure and Physicochemical Properties

Emodin-8-O-β-gentiobioside consists of an emodin aglycone linked to a gentiobiose (a disaccharide composed of two glucose units) at the C-8 position.

| Property | Value |

| Molecular Formula | C27H30O15 |

| Molecular Weight | 594.52 g/mol |

| CAS Number | 66466-22-6 |

| Appearance | Natural product |

| Initial Source | Rheum palmatum L. |

Table 1: Physicochemical properties of Emodin-8-O-β-gentiobioside.[1]

Bioactivity Profile: A Comparative Analysis

Given the limited data on Emodin-8-O-β-gentiobioside, this section will review the established bioactivities of emodin and emodin-8-O-β-D-glucoside to provide a predictive framework for the potential activities of the gentiobioside derivative.

Anticancer Activity

Emodin and its glucoside have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][9][10]

| Compound | Cell Line | IC50 (µM) | Reference |

| Emodin-8-O-β-D-glucoside | C6 (Mouse Glioblastoma) | 52.67 | [9] |

| T98G (Human Glioblastoma) | 61.24 | [9] | |

| SK-N-AS (Neuroblastoma) | 108.7 | [9] | |

| Emodin | HeLa (Cervical Cancer) | 5.2 | [11] |

| A549 (Lung Cancer) | 18.9 | [11] | |

| MCF-7 (Breast Cancer) | 12.5 | [11] |

Table 2: Comparative cytotoxicity (IC50) of Emodin-8-O-β-D-glucoside and Emodin in various cancer cell lines.

A study on emodin-8-O-β-D-glucoside (EG) showed its potential to inhibit the proliferation of human ovarian cancer SKOV3 cells and promote apoptosis. This effect was associated with the downregulation of Bcl-2 expression and upregulation of Bax expression, along with increased activity of caspases 3 and 9.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Emodin-8-O-β-D-glucoside) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Signaling Pathways in Anticancer Activity of Emodin

Emodin has been shown to modulate several signaling pathways involved in cancer progression. For instance, it can downregulate the expression of CD155, a protein overexpressed in various tumors, thereby inhibiting cancer cell proliferation and migration.[5]

Anti-inflammatory and Antioxidant Activity

Emodin exhibits potent anti-inflammatory and antioxidant properties.[8][13] It can suppress inflammatory markers such as NF-κB, TNF-α, and various interleukins.[8] A study on the water extract of Rheum palmatum, a source of emodin glycosides, demonstrated its ability to mitigate oxidative stress by reducing liver concentrations of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and reactive oxygen species (ROS) in the kidney and spleen.[14]

While a study on sulfated emodin glucoside found that emodin and its 8-O-glucosides were inactive in the DPPH antioxidant assay, other research suggests that the glycosylation of anthraquinones can enhance their aqueous solubility while retaining biological activities.[8][15] Furthermore, serum metabolites of oral emodin have shown promising free radical scavenging activity.[16]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Sample Preparation: The test compound is dissolved in the same solvent to prepare different concentrations.

-

Reaction Mixture: The test sample is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the sample.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Signaling Pathways in Anti-inflammatory Activity of Emodin

Emodin has been shown to alleviate arthritis pain by activating spinal AMP-activated protein kinase (AMPK), which in turn increases the Nrf2-mediated antioxidant response and suppresses the NLRP3-mediated inflammatory reaction.[13]

Isolation and Characterization of Emodin Glycosides

Emodin glycosides are typically isolated from plant sources like Rheum palmatum or Reynoutria japonica.[2][9] The general workflow for isolation involves extraction followed by chromatographic separation.

A specific protocol for isolating Emodin-8-O-β-D-glucoside involved centrifugal partition chromatography (CPC) with a petroleum ether:ethyl acetate:methanol:water (4:5:4:5 v/v/v/v) solvent system, followed by purification using preparative HPLC.[17]

Conclusion and Future Directions

Emodin-8-O-β-gentiobioside remains a largely unexplored natural product with potential therapeutic applications. Based on the extensive research on its parent compound, emodin, and the closely related emodin-8-O-β-D-glucoside, it is plausible that the gentiobioside derivative may also possess significant anticancer, anti-inflammatory, and antioxidant properties. The presence of a larger sugar moiety in the gentiobioside may influence its solubility, bioavailability, and interaction with biological targets, warranting dedicated investigation.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating Emodin-8-O-β-gentiobioside in sufficient quantities for comprehensive biological testing.

-

In Vitro Bioactivity Screening: Evaluating its cytotoxic, anti-inflammatory, and antioxidant activities using a range of assays and cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by Emodin-8-O-β-gentiobioside.

-

Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile.

A thorough investigation of Emodin-8-O-β-gentiobioside will contribute to a deeper understanding of the structure-activity relationships of emodin glycosides and may lead to the discovery of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Rhubarb: Traditional Uses, Phytochemistry, Multiomics-Based Novel Pharmacological and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer activity of emodin is associated with downregulation of CD155 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. [Effects of emodin-8-O-β-D-glucoside on cell apoptosis and expression of Bcl-2/Bax in cervical cancer SKOV3 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Emodin alleviates arthritis pain through reducing spinal inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The water extract of Rheum palmatum has antioxidative properties and inhibits ROS production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfemodin 8-O-beta-D-glucoside, a new sulfated anthraquinone glycoside, and antioxidant phenolic compounds from Rheum emodi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differences in pharmacokinetics and ex vivo antioxidant activity following intravenous and oral administrations of emodin to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Emodin-8- O-Glucoside-Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Emodin-8-O-β-gentiobioside: A Technical Overview of its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodin-8-O-β-gentiobioside is a naturally occurring anthraquinone glycoside first identified in the medicinal plant Rheum palmatum L. (Chinese Rhubarb). This technical guide provides a comprehensive overview of the historical discovery, isolation, and structural elucidation of this compound. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. While the biological activities of its aglycone, emodin, and the related emodin-8-O-β-D-glucoside are widely studied, specific pharmacological data and signaling pathway information for emodin-8-O-β-gentiobioside remain limited, highlighting an area ripe for future investigation.

Discovery and Initial Isolation

The first report of Emodin-8-O-β-gentiobioside as a new natural compound was in 1977 from the roots of Rheum palmatum L.[1][2]. This discovery was part of broader research into the anthraquinone glycoside constituents of rhubarb, a plant with a long history of use in traditional medicine. The initial isolation was achieved through a series of chromatographic separations of the plant extract.

Natural Source: Rheum palmatum L. (Polygonaceae family)[3][4].

Physicochemical Properties

A summary of the key physicochemical properties of Emodin-8-O-β-gentiobioside is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₃₀O₁₅ | [3][5] |

| Molecular Weight | 594.52 g/mol | [4] |

| CAS Number | 66466-22-6 | [6][7] |

| Chemical Structure | 1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | [5] |

| Predicted Mass Spec Data | [M+H]⁺: 595.16573, [M+Na]⁺: 617.14767, [M-H]⁻: 593.15117 | [5] |

Experimental Protocols

While the original 1977 publication provides the foundational methodology, detailed modern protocols for the isolation of anthraquinone glycosides from Rheum species can be adapted for the specific extraction of Emodin-8-O-β-gentiobioside.

Extraction and Preliminary Purification of Anthraquinone Glycosides

This protocol outlines a general procedure for obtaining a crude extract enriched with anthraquinone glycosides from Rheum palmatum roots.

Materials and Reagents:

-

Dried and powdered roots of Rheum palmatum

-

80% Ethanol

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the powdered plant material with 80% ethanol at room temperature for 24 hours.

-

Filter the extract and repeat the extraction process with fresh solvent three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Chromatographic Isolation of Emodin-8-O-β-gentiobioside

Further purification requires column chromatography. The following is a representative workflow.

Materials and Reagents:

-

Crude ethanol extract

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for elution (e.g., chloroform, methanol, water in various gradients)

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

Preparative High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

Procedure:

-

Subject the crude extract to silica gel column chromatography. Elute with a gradient of chloroform-methanol to separate fractions based on polarity.

-

Monitor the fractions using TLC, visualizing with an appropriate spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating) to identify fractions containing anthraquinone glycosides.

-

Pool the fractions rich in the target compound and further purify using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules.

-

For obtaining a highly pure compound, the enriched fraction can be subjected to preparative HPLC with a suitable reversed-phase column and a methanol-water or acetonitrile-water gradient.

Structural Elucidation

The structure of Emodin-8-O-β-gentiobioside was originally determined using a combination of chemical and spectroscopic methods.

-

Acid Hydrolysis: To identify the aglycone and sugar moieties. This would yield emodin and gentiobiose.

-

UV-Visible Spectroscopy: To determine the chromophore system, characteristic of anthraquinones.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of protons and carbons in the molecule, including the stereochemistry of the glycosidic linkages.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the aglycone and sugar units.

Biological Activity and Signaling Pathways

While extensive research exists on the pharmacological effects of emodin and emodin-8-O-β-D-glucoside, there is a notable lack of specific studies on the biological activities of Emodin-8-O-β-gentiobioside. Emodin itself is known for a wide range of activities including anti-inflammatory, anticancer, and antiviral effects[8][9][10]. It has been shown to modulate various signaling pathways, including NF-κB, PI3K/Akt, and MAPK pathways[10][11]. The glycosylation of emodin can affect its bioavailability and biological activity[12]. It is plausible that Emodin-8-O-β-gentiobioside may serve as a prodrug, being hydrolyzed in vivo to release emodin, or it may possess its own unique pharmacological profile. Further research is required to elucidate its specific biological functions and mechanisms of action.

Future Directions

The limited research on Emodin-8-O-β-gentiobioside presents a significant opportunity for further investigation. Key areas for future research include:

-

Pharmacological Screening: A comprehensive evaluation of its biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by Emodin-8-O-β-gentiobioside.

-

Pharmacokinetic Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) profile to understand its bioavailability and in vivo fate.

-

Comparative Studies: Direct comparison of its biological activity with emodin and emodin-8-O-β-D-glucoside to understand the influence of the gentiobiose moiety.

Conclusion

Emodin-8-O-β-gentiobioside is a distinct natural product whose discovery and isolation have been documented. However, a significant gap exists in the scientific literature regarding its specific biological activities and mechanisms of action. This technical guide provides a foundational resource for researchers, summarizing the available information and outlining the necessary experimental approaches to unlock the full therapeutic potential of this unique anthraquinone glycoside. The methodologies and workflows presented herein can guide future research efforts aimed at exploring the pharmacological promise of Emodin-8-O-β-gentiobioside.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Thieme E-Books & E-Journals - [thieme-connect.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PubChemLite - Emodin-8-o-beta-gentiobioside (C27H30O15) [pubchemlite.lcsb.uni.lu]

- 6. This compound | CAS#:66466-22-6 | Chemsrc [chemsrc.com]

- 7. This compound | 66466-22-6 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Emodin-8-O-beta-gentiobioside: A Technical Overview of a Natural Anthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin-8-O-beta-gentiobioside is a naturally occurring anthraquinone glycoside. Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. While research on the specific biological functions of this compound is limited, this technical guide provides a comprehensive overview of its molecular characteristics. To offer insights into its potential therapeutic applications, this document also details the well-documented biological activities, signaling pathways, and experimental protocols of its aglycone parent, emodin, and the closely related compound, emodin-8-O-glucoside. The structural differences between these molecules, primarily in their glycosidic moieties, may lead to variations in their pharmacokinetic and pharmacodynamic profiles.

Molecular Profile

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C27H30O15 | [1][2][3] |

| Molecular Weight | 594.52 g/mol | [1][3] |

| Monoisotopic Mass | 594.15845 Da | [2] |

Biological Activities of Related Compounds: Emodin and Emodin-8-O-glucoside

Extensive research has been conducted on emodin and its glucoside derivative, revealing a broad spectrum of biological effects. These findings provide a foundation for hypothesizing the potential activities of this compound. It is important to note that glycosylation can influence the biological activity of anthraquinones.[4]

Anticancer Activity

Emodin and its glycosides have demonstrated significant anticancer properties across various cancer cell lines.

| Compound | Cell Line | Activity | IC50 (µM) | Source(s) |

| Emodin-8-O-glucoside | C6 (Mouse Glioblastoma) | Cytotoxic | 52.67 | [5][6] |

| Emodin-8-O-glucoside | T98G (Human Glioblastoma) | Cytotoxic | 61.24 | [5][6] |

| Emodin-8-O-glucoside | SK-N-AS (Neuroblastoma) | Cytotoxic | 108.7 | [5][6] |

| Emodin | HeLa (Cervical Cancer) | Cytotoxic | 5.2 | [5] |

| Emodin | A549 (Lung Cancer) | Cytotoxic | 18.9 | [5] |

| Emodin | MCF-7 (Breast Cancer) | Cytotoxic | 12.5 | [5] |

Anti-inflammatory Activity

The anti-inflammatory effects of emodin and its derivatives are well-documented, often attributed to the modulation of key inflammatory pathways. Emodin has been shown to inhibit inflammatory markers such as NF-κB, TNF-α, and various interleukins.[4]

Signaling Pathways

The biological activities of emodin and emodin-8-O-glucoside are mediated through various signaling pathways. The following diagrams illustrate some of the key pathways identified in the literature.

Caption: TLR-2/MAPK/NF-κB signaling pathway activation by Emodin-8-O-glucoside.[6][7]

Caption: Emodin-induced cell cycle arrest and apoptosis via the p53 signaling pathway.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the related compound emodin-8-O-glucoside are provided below to facilitate further research.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Objective: To assess cell viability.

-

Methodology:

-

Seed cancer cells (e.g., SK-N-AS, T98G, C6) in 96-well plates and culture for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., Emodin-8-O-glucoside) for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

-

2. BrdU (5-bromo-2'-deoxyuridine) Assay:

-

Objective: To measure cell proliferation.

-

Methodology:

-

Culture cells in 96-well plates and treat with the test compound as described for the MTT assay.

-

Add BrdU to the wells and incubate for a period to allow for its incorporation into the DNA of proliferating cells.

-

Fix the cells and denature the DNA.

-

Add an anti-BrdU antibody conjugated to a peroxidase.

-

Add a substrate solution and measure the colorimetric output using a spectrophotometer.[7]

-

Western Blot Analysis for Signaling Pathway Components

-

Objective: To determine the expression levels of proteins involved in signaling pathways.

-

Methodology:

-

Treat cells with the test compound and lyse them to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, JNK, p-p38, p38, NF-κB).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

This compound is a natural product with a defined molecular formula and weight. While direct experimental data on its biological activities are scarce, the extensive research on its aglycone, emodin, and the related glucoside, emodin-8-O-glucoside, suggests a strong potential for pharmacological relevance, particularly in the areas of oncology and inflammation. The presence of the gentiobioside moiety may influence its solubility, bioavailability, and interaction with molecular targets, potentially leading to a unique therapeutic profile.

Future research should focus on the isolation and purification of this compound to enable comprehensive in vitro and in vivo studies. Elucidating its specific mechanism of action and comparing its efficacy and safety profile with other emodin derivatives will be crucial for its potential development as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide for related compounds offer a solid foundation for initiating such investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PubChemLite - this compound (C27H30O15) [pubchemlite.lcsb.uni.lu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Landscape of Emodin-8-O-β-gentiobioside and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction